Tingenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

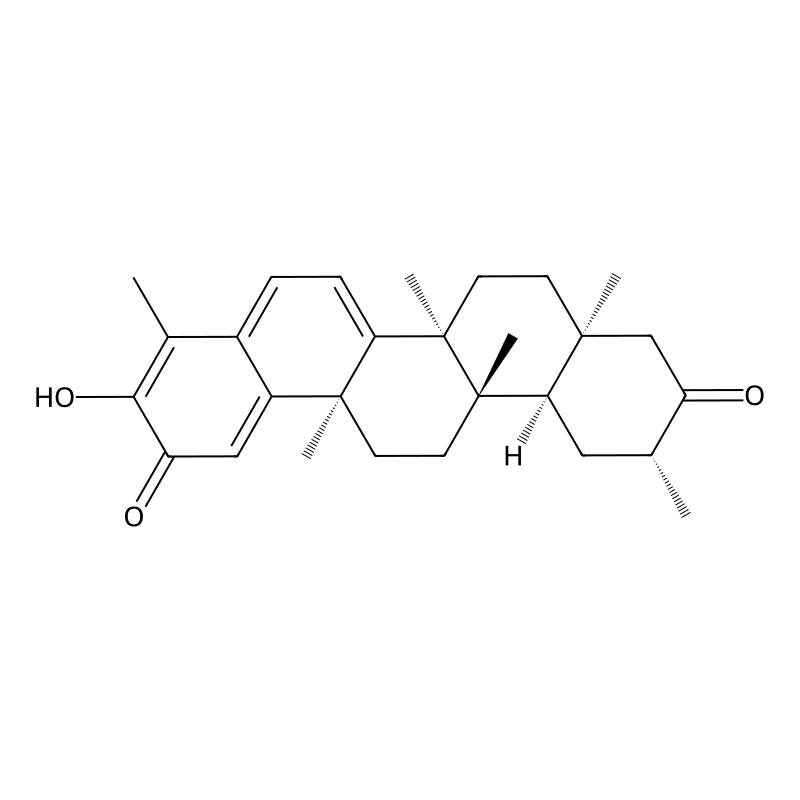

Tingenone is a naturally occurring compound classified as a pentacyclic triterpene, primarily isolated from the plant species Maytenus octogona. Its molecular formula is , and it possesses a complex structure characterized by multiple rings and functional groups, including hydroxyl and carbonyl groups. Tingenone has garnered attention in phytochemistry due to its diverse biological activities and potential therapeutic applications.

- Oxidation: Tingenone can be oxidized to form quinone derivatives, which may enhance its biological activity or alter its pharmacological properties.

- Diels-Alder Reaction: This reaction can occur during the formation of dimers from tingenone, affecting the availability of hydroxyl groups and double bonds, thus influencing its reactivity .

- Acid Rearrangement: Tingenone derivatives can undergo acid-catalyzed rearrangements, leading to the formation of new compounds with potentially altered biological activities .

Tingenone exhibits a range of biological activities that contribute to its potential as a therapeutic agent:

- Antitumoral Activity: Research indicates that tingenone possesses significant antitumoral properties, making it a candidate for cancer treatment. It has been shown to induce apoptosis in cancer cell lines, suggesting its utility in oncology .

- Antinociceptive Effects: Studies have demonstrated that tingenone can induce peripheral antinociception through pathways involving nitric oxide and ATP-sensitive potassium channels, indicating its potential for pain management .

- Anti-inflammatory Properties: Tingenone has been reported to exhibit anti-inflammatory effects, which are beneficial in treating various inflammatory conditions .

The synthesis of tingenone can be achieved through several methods:

- Natural Extraction: The primary method involves extracting tingenone from the bark or leaves of Maytenus octogona using solvents such as ethanol or methanol.

- Chemical Synthesis: Synthetic approaches may include the construction of the pentacyclic framework through multi-step organic reactions, including cyclization and functional group transformations.

- Modification of Derivatives: Tingenone derivatives can be synthesized via chemical modifications of tingenone itself, allowing for the exploration of structure-activity relationships.

Tingenone's diverse biological activities lend it several potential applications:

- Pharmaceutical Development: Due to its antitumoral and anti-inflammatory properties, tingenone is being investigated for use in developing new anticancer drugs.

- Pain Management: Its antinociceptive effects suggest possible applications in pain relief therapies.

- Nutraceuticals: Given its natural origin and health benefits, tingenone may be incorporated into dietary supplements aimed at promoting health and wellness.

Research on tingenone's interactions with other compounds has revealed insights into its mechanism of action:

- Tingenone has been shown to interact with various cellular pathways, particularly those involved in apoptosis and inflammation.

- Studies indicate that tingenone may enhance the efficacy of certain chemotherapeutic agents when used in combination, highlighting its potential as an adjunct therapy in cancer treatment.

Tingenone shares structural and functional similarities with several other triterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Pristimerin | Pentacyclic triterpene | Antitumoral, anti-inflammatory | Stronger anti-inflammatory effects |

| Betulin | Pentacyclic triterpene | Antiviral, anticancer | More potent against viral infections |

| Oleanolic Acid | Pentacyclic triterpene | Hepatoprotective, anti-inflammatory | Known for liver protective effects |

| Ursolic Acid | Pentacyclic triterpene | Antioxidant, anticancer | Exhibits stronger antioxidant properties |

Tingenone is unique due to its specific combination of antitumoral and antinociceptive properties, which are not as pronounced in many similar compounds. Its ability to induce peripheral antinociception sets it apart from other triterpenes that primarily focus on anticancer or anti-inflammatory activities.

Botanical Sources

Maytenus Species (Maytenus imbricata, Maytenus chiapensis, Maytenus octogona)

Maytenus imbricata represents the most extensively studied source of tingenone within the Maytenus genus [1] [2] [3]. Phytochemical investigations of the roots revealed tingenone as one of six pentacyclic triterpenes isolated from this species, with reported concentrations of 3.84% in root extracts [4] [5]. The compound was successfully isolated and characterized through systematic chromatographic techniques, establishing Maytenus imbricata as a reliable source for tingenone extraction [6]. Research demonstrates that the roots of this species serve as the primary site of tingenone accumulation, with the compound exhibiting significant antinociceptive properties through opioidergic pathway activation [3] [7].

Maytenus chiapensis, native to El Salvador and commonly known as "escobo blanco," has emerged as another significant source of tingenone [8] [9]. Bioassay-guided fractionation of the root bark yielded 210 milligrams of tingenone from 27.2 grams of hexane-diethyl ether extract [8]. The species demonstrates notable productivity in quinonemethide triterpene synthesis, with validated high-performance liquid chromatography methods developed specifically for the qualification and quantification of pristimerin and tingenone in root bark extracts [10]. Multiple chromatographic steps utilizing Sephadex LH-20 and preparative techniques have proven effective for tingenone isolation from this species [11].

Maytenus octogona demonstrates the presence of tingenone alongside other quinonemethide compounds including hydroxytingenone and pristimerin [12] [13]. Research utilizing computational docking studies has revealed the interaction potential of these compounds with caspase-1, highlighting their anti-inflammatory properties. The aerial parts of this Peruvian species exhibit superoxide scavenging activity, with tingenone identified as one of the key bioactive methide-quinone compounds responsible for the observed antioxidant effects [13].

Salacia Species (Salacia chinensis, Salacia impressifolia)

Salacia chinensis represents a diverse source of tingenone and related compounds, with reports confirming the presence of multiple quinonemethide triterpenes [14] [15]. The species, widely distributed across Thailand, Malaysia, China, India, and Vietnam, accumulates tingenone primarily in stem tissues [16] [17]. Research has identified various triterpenes from the stems, including salasones A, B, and C, salaquinone A, and salasol A, alongside tingenone [18]. The species demonstrates significant variation in chemical composition based on geographical origin, with Vietnamese collections yielding distinct triterpene profiles [15] [16].

Salacia impressifolia, known in the Amazon region as "miraruíra," "cipó-miraruíra," or "panu," serves as a traditional medicinal source containing tingenone and related quinonemethide triterpenes [19]. The stem bark of this species contains tingenone as one of the main compounds, alongside 22-hydroxytingenone and pristimerin [20]. In vitro and in vivo studies have demonstrated the anti-leukemia activity of extracts containing these compounds, with tingenone contributing to the cytotoxic effects against cancer cell lines including HL-60 and K-562 cells [19].

Elaeodendron croceum

Elaeodendron croceum, recognized as a poisonous plant species in Southern Africa, contains tingenone and its derivatives in leaf tissues [21]. Phytochemical investigations guided by cytotoxicity assays against Vero cells led to the isolation of five known compounds, including tingenone and 20-hydroxy-20-epi-tingenone [21]. The cytotoxicity studies revealed that tingenone from this species exhibits significant activity against human cancer cell lines HeLa, MCF-7, and SNO, with IC50 values ranging between 2.47 and 0.43 micromolar [22]. This represents the first comprehensive report on the isolation of poisonous compounds from Elaeodendron croceum, establishing the relationship between the species' known toxicity and its quinonemethide triterpene content [23].

Other Celastraceae Plants

The Celastraceae family encompasses numerous additional species that serve as sources of tingenone. Euonymus tingens, distributed across India, Nepal, Bhutan, Myanmar, and China, contains tingenone as a characteristic pigment compound in bark and leaf tissues [24] [25] [26]. The species represents one of the earliest identified sources of quinonemethide triterpenes, with tingenone first isolated and characterized from this plant [27] [28].

Crossopetalum rhacoma demonstrates high tingenone concentrations in root bark, with quantitative analysis revealing 6.07% content [29] [30]. Cassine xylocarpa similarly accumulates tingenone in root bark tissues at concentrations of 5.75% [29]. Semialarium mexicanum, known commercially as cancerina, contains lower concentrations of tingenone at 1.43% in root bark extracts [29]. These species, distributed from Mexico to Brazil, represent important regional sources of quinonemethide triterpenes within the Neotropical Celastraceae flora [30].

Plant Tissue Distribution Patterns

Research on tingenone distribution within plant tissues reveals consistent patterns across Celastraceae species. Root bark tissues consistently demonstrate the highest concentrations of tingenone and related quinonemethide triterpenes [31] [32]. This preferential accumulation in root bark represents a universal characteristic among tingenone-producing species, with concentrations typically exceeding those found in other plant tissues [33].

Biosynthetic studies utilizing radiolabeled precursors have elucidated the tissue-specific processes underlying tingenone distribution [32] [33]. Research on Maytenus aquifolium and Salacia campestris demonstrates that friedelane triterpene biosynthesis occurs primarily in leaf tissues, with subsequent translocation to root bark where transformation to quinonemethide triterpenes, including tingenone, takes place [32]. Administration of tritiated mevalonolactone to leaf tissues resulted in radiolabeled friedelin accumulation in leaves, twigs, and stems, while root bark specifically accumulated labeled maytenin and pristimerin [33].

Stem bark tissues serve as secondary accumulation sites for tingenone, with concentrations varying significantly among species [34]. Salacia chinensis demonstrates notable stem accumulation, while other species show minimal stem content relative to root concentrations [14]. Leaf tissues generally exhibit lower tingenone concentrations compared to root and stem tissues, consistent with their role as biosynthetic rather than storage organs [32].

Matrix-assisted laser desorption/ionization mass spectrometry imaging studies on Peritassa laevigata root cultures have revealed specific cellular localization patterns [35]. Tingenone and related compounds concentrate in the outer cell layers, near the vascular cylinder, and in distal portions of the root cap [35]. This distribution pattern suggests functional roles in plant defense against microbial infection and root exudation processes [35].

Geographical Distribution of Source Plants

The geographical distribution of tingenone-containing Celastraceae species spans tropical and subtropical regions globally, with distinct regional concentrations. South America represents the most diverse region for tingenone-producing species, encompassing the Amazon Basin and Atlantic Forest biomes [36] [37]. Maytenus imbricata and Salacia impressifolia dominate the Brazilian Amazon, while various Maytenus species extend throughout the continent [36].

Central America and Mexico host significant diversity of tingenone-producing Celastraceae, with Mexico representing a particular center of diversity [29] [38]. The distribution encompasses diverse habitats from sea level to 1,750 meters elevation, including rocky outcrops, coastal vegetation, forest borders and interiors, riparian forests, savannas, and xerophytic vegetation [37]. Maytenus chiapensis in El Salvador and multiple species across Mexican states demonstrate the regional importance of these plants [8] [29].

Asian distribution of tingenone-containing species centers on Southeast and East Asia, with Salacia chinensis representing the most widespread species [39] [40] [17]. The species distribution extends from Myanmar and Thailand through Malaysia to China, India, and Vietnam [41]. Euonymus tingens demonstrates a more northern distribution pattern, occurring across the Himalayan region from India through Nepal, Bhutan, and into southwestern China [42].

African representation includes species such as Elaeodendron croceum in Southern Africa and various Maytenus species across the continent [43] [44]. The African species generally demonstrate more limited distribution ranges compared to their American and Asian counterparts, with many species showing endemic characteristics [44].

The Neotropical region demonstrates the highest diversity of tingenone-producing lianas and climbing species within the Celastraceae family, with approximately 105 species distributed across 13 genera [36] [37]. This diversity reflects the family's evolutionary adaptation to tropical forest environments, where quinonemethide triterpenes may serve important ecological functions in plant defense and chemical communication [36].

Seasonal and Environmental Influences on Accumulation

Environmental factors significantly influence tingenone accumulation patterns in Celastraceae species, with seasonal variation representing a primary determinant of compound concentration [45]. Research on related triterpene-producing species demonstrates that humidity, temperature, seasonality, luminosity, photoperiod, geographic variations, plant age, and phenological stages all affect essential oil yield and secondary metabolite production [45].

Temperature and humidity fluctuations correlate with variations in quinonemethide triterpene biosynthesis, with optimal accumulation typically occurring during specific growth phases [46]. Studies on in vitro root cultures of Peritassa campestris revealed that the highest tingenone accumulation (972.11 μg·g⁻¹ dry weight) occurred at seven days of cultivation, representing a 5.55-fold increase compared to greenhouse-grown seedlings [46]. This temporal pattern suggests that environmental stress conditions may enhance quinonemethide triterpene production.

Soil composition and drainage characteristics influence root development and secondary metabolite accumulation [41]. Celastraceae species generally prefer well-drained soils ranging from sandy loams to clay loams, with slightly acidic to neutral pH conditions optimal for growth [41]. These soil preferences correlate with enhanced root development and subsequent tingenone accumulation in root bark tissues.

Altitude and climatic zone distribution affects species composition and compound concentration patterns [39] [36]. Species distribution ranges from sea level to 2,500 meters elevation, with different altitudinal zones supporting distinct species assemblages [37]. Lower elevation tropical forests typically support higher species diversity, while montane environments may concentrate tingenone production in fewer, specialized species [36].

Plant maturity and growth stage significantly influence tingenone accumulation, with mature plants generally demonstrating higher compound concentrations than juveniles [32]. Research indicates that root bark accumulation increases with plant age, reflecting the long-term transport and concentration processes involved in quinonemethide triterpene metabolism [33]. Reproductive phases may also influence allocation patterns, with flowering and fruiting potentially affecting root metabolite concentrations [45].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

(6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione

Dates

2: de Carvalho Veloso C, Rodrigues VG, Ferreira RC, Duarte LP, Klein A, Duarte ID, Romero TR, de Castro Perez A. Tingenone, a pentacyclic triterpene, induces peripheral antinociception due to NO/cGMP and ATP-sensitive K(+) channels pathway activation in mice. Eur J Pharmacol. 2015 May 15;755:1-5. doi: 10.1016/j.ejphar.2015.02.038. Epub 2015 Mar 5. PubMed PMID: 25748602.

3: Setzer WN, Setzer MC, Hopper AL, Moriarity DM, Lehrman GK, Niekamp KL, Morcomb SM, Bates RB, McClure KJ, Stessman CC, Haber WA. The cytotoxic activity of a Salacia liana species from Monteverde, Costa Rica, is due to a high concentration of tingenone. Planta Med. 1998 Aug;64(6):583. PubMed PMID: 9741306.

4: Goijman SG, Turrens JF, Marini-Bettolo GB, Stoppani AO. Effect of tingenone, a quinonoid triterpene, on growth and macromolecule biosynthesis in Trypanosoma cruzi. Experientia. 1985 May 15;41(5):646-8. PubMed PMID: 3888660.

5: Campanelli AR, D'Alagni M, Marini-Bettolo GB. Spectroscopic evidence for the interaction of tingenone with DNA. FEBS Lett. 1980 Dec 29;122(2):256-60. PubMed PMID: 7202715.

6: Sotanaphun U, Lipipun V, Suttisri R, Bavovada R. Antimicrobial activity and stability of tingenone derivatives. Planta Med. 1999 Jun;65(5):450-2. PubMed PMID: 10418334.

7: Campanelli AR, D'Alagni M, Marini-Bettolo GB, Giglio E. Optical study of tingenone solubilized in aqueous solution of sodium deoxycholate. Farmaco Prat. 1981 Jan;36(1):30-5. PubMed PMID: 7227494.

8: Goijman SG, Turrens JF, Marini-Bettolo GB, Stoppani AO. [Inhibition of growth and macromolecular biosynthesis in Trypanosoma cruzi by natural products. Effects of miconidine and tingenone]. Medicina (B Aires). 1984;44(4):361-70. Spanish. PubMed PMID: 6399926.

9: Monache FD, Bettólo GV, de Lima OG, D'Albuquerque IL, de Barros Coêlho JS. The structure of tingenone, a quinonoid triterpene related to pristimerin. J Chem Soc Perkin 1. 1973;22:2725-8. PubMed PMID: 4799459.

10: Roca-Mézquita C, Graniel-Sabido M, Moo-Puc RE, Leon-Déniz LV, Gamboa-León R, Arjona-Ruiz C, Tun-Garrido J, Mirón-López G, Mena-Rejón GJ. ANTIPROTOZOAL ACTIVITY OF EXTRACTS OF ELAEODENDRON TRICHOTOMUM (CELASTRACEAE). Afr J Tradit Complement Altern Med. 2016 Jul 3;13(4):162-165. doi: 10.21010/ajtcam.v13i4.21. eCollection 2016. PubMed PMID: 28852732; PubMed Central PMCID: PMC5566140.

11: Meneguetti DU, Lima RA, Hurtado FB, Passarini GM, Macedo SR, Barros NB, Oliveira FA, Medeiros PS, Militão JS, Nicolete R, Facundo VA. Screening of the in vitro antileishmanial activities of compounds and secondary metabolites isolated from Maytenus guianensis Klotzsch ex Reissek (Celastraceae) chichuá Amazon. Rev Soc Bras Med Trop. 2016 Sep-Oct;49(5):579-585. doi: 10.1590/0037-8682-0156-2016. PubMed PMID: 27812652.

12: Rodrigues-Filho E, Barros FA, Fernandes JB, Braz-Filho R. Detection and identification of quinonemethide triterpenes in Peritassa campestris by mass spectrometry. Rapid Commun Mass Spectrom. 2002;16(6):627-33. PubMed PMID: 11870901.

13: Yelani T, Hussein AA, Meyer JJ. Isolation and identification of poisonous triterpenoids from Elaeodendron croceum. Nat Prod Res. 2010 Sep;24(15):1418-25. doi: 10.1080/14786410903052399. PubMed PMID: 20234972.

14: Chávez H, Estévez-Braun A, Ravelo AG, González AG. New phenolic and quinone-methide triterpenes from Maytenus amazonica. J Nat Prod. 1999 Mar;62(3):434-6. PubMed PMID: 10096852.

15: Cevatemre B, Botta B, Mori M, Berardozzi S, Ingallina C, Ulukaya E. The plant-derived triterpenoid tingenin B is a potent anticancer agent due to its cytotoxic activity on cancer stem cells of breast cancer in vitro. Chem Biol Interact. 2016 Dec 25;260:248-255. doi: 10.1016/j.cbi.2016.10.001. Epub 2016 Oct 5. PubMed PMID: 27720947.

16: Setzer WN, Holland MT, Bozeman CA, Rozmus GF, Setzer MC, Moriarity DM, Reeb S, Vogler B, Bates RB, Haber WA. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis. Planta Med. 2001 Feb;67(1):65-9. PubMed PMID: 11270725.

17: Veloso CC, Ferreira RCM, Rodrigues VG, Duarte LP, Klein A, Duarte ID, Romero TRL, Perez AC. Tingenone, a pentacyclic triterpene, induces peripheral antinociception due to cannabinoid receptors activation in mice. Inflammopharmacology. 2018 Feb;26(1):227-233. doi: 10.1007/s10787-017-0391-7. Epub 2017 Sep 9. PubMed PMID: 28889355.

18: Quesadas-Rojas M, Mena-Rejón GJ, Cáceres-Castillo D, Cuevas G, Quijano-Quiñones RF. Biogenesis of Triterpene Dimers from Orthoquinones Related to Quinonemethides: Theoretical Study on the Reaction Mechanism. Molecules. 2016 Nov 17;21(11). pii: E1551. PubMed PMID: 27869690.

19: Moreira RR, Carlos IZ, Vilega W. Release of intermediate reactive hydrogen peroxide by macrophage cells activated by natural products. Biol Pharm Bull. 2001 Feb;24(2):201-4. PubMed PMID: 11217094.

20: Ngassapa O, Soejarto DD, Pezzuto JM, Farnsworth NR. Quinone-methide triterpenes and salaspermic acid from Kokoona ochracea. J Nat Prod. 1994 Jan;57(1):1-8. PubMed PMID: 8158155.